molecular formula C8H4ClN3 B13032278 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B13032278
M. Wt: 177.59 g/mol
InChI Key: FDZAMUPZFAOGLG-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at the 5-position and a cyano group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The pyridine ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-3-5-1-2-11-8(5)6(4-10)12-7/h1-3,11H

InChI Key

FDZAMUPZFAOGLG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(N=C(C=C21)Cl)C#N

Origin of Product

United States

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